molecular formula C23H19FN2S B2970354 3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile CAS No. 439096-43-2

3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

Cat. No.: B2970354
CAS No.: 439096-43-2
M. Wt: 374.48
InChI Key: BAVBRWWKACSUOM-UHFFFAOYSA-N
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Description

3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is a tetrahydroisoquinoline derivative characterized by a fluorinated benzylsulfanyl substituent at the 3-position and a phenyl group at the 1-position of the isoquinoline core. Its molecular formula is C₂₃H₁₉FN₂S, with a molecular weight of 374.48 g/mol and CAS number 439096-43-2 .

Properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2S/c24-18-12-10-16(11-13-18)15-27-23-21(14-25)19-8-4-5-9-20(19)22(26-23)17-6-2-1-3-7-17/h1-3,6-7,10-13H,4-5,8-9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVBRWWKACSUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(N=C2C3=CC=CC=C3)SCC4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with a suitable nucleophile.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is typically formed through a thiol-ene reaction, where a thiol group reacts with an alkene or alkyne under radical conditions.

    Final Coupling and Cyclization: The final step involves coupling the intermediate compounds and cyclizing to form the tetrahydroisoquinoline ring system.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The fluorobenzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has a wide range of scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. For example, it may inhibit the activity of enzymes involved in neurotransmitter synthesis or degradation, thereby affecting neuronal communication and function.

Comparison with Similar Compounds

Key Observations:

Substituent Electronic Effects: The 4-fluorobenzylsulfanyl group in the target compound introduces electronegativity and moderate steric bulk compared to the benzylamino analog (CAS 371203-91-7), which lacks sulfur and may engage in hydrogen bonding . The 4-chlorophenyl analog (CAS 439096-90-9) has a heavier halogen (Cl vs.

Steric and Lipophilic Modifications :

  • The tert-butyl-substituted benzylsulfanyl derivative (CAS 439096-57-8) exhibits a 38.11 g/mol increase in molecular weight due to the bulky tert-butyl group, which may enhance lipophilicity and steric hindrance .

Research Implications

  • Biological Activity: Sulfanyl (S) groups, as in the target compound, may improve metabolic stability compared to amino (NH) groups due to reduced hydrogen bonding and oxidation resistance .
  • Halogen Effects : Fluorine’s electronegativity and small size (vs. Cl) could optimize target binding without significant steric penalties, making the target compound preferable in drug discovery .

Structural Analysis Table

Property Target Compound 4-Chlorophenyl Analog 2-Fluorophenyl Analog tert-Butyl Analog
Halogen/Substituent 4-Fluorobenzyl 4-Chlorophenyl 2-Fluorophenyl 4-tert-Butylbenzyl
Molecular Weight 374.48 390.48 374.48 412.59
Key Functional Group Sulfanyl (S) Sulfanyl (S) Sulfanyl (S) Sulfanyl (S)
Potential Advantages Balanced lipophilicity Enhanced stability (Cl) Positional isomer flexibility High lipophilicity

Biological Activity

3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile (CAS No. 439096-43-2) is a complex organic compound with potential therapeutic applications. Its unique structure combines a tetrahydroisoquinoline framework with a sulfanyl group, which may confer distinct biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.

  • Molecular Formula : C23H19FN2S
  • Molecular Weight : 374.47 g/mol
  • Structure : The compound features a tetrahydroisoquinoline core, which is known for various pharmacological properties.

Biological Activity Overview

The biological activity of 3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been explored in several studies focusing on its potential as a therapeutic agent. Key areas of investigation include:

  • Antidepressant Activity : Research indicates that tetrahydroisoquinoline derivatives exhibit antidepressant-like effects. The mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory activity, which is crucial in treating conditions like rheumatoid arthritis and psoriasis. Studies have shown that certain isoquinoline derivatives can inhibit pro-inflammatory cytokines.
  • CNS Activity : Isoquinolines are known for their ability to cross the blood-brain barrier (BBB), making them suitable candidates for CNS-targeted therapies. This property is essential for treating neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntidepressantExhibited significant reduction in depressive-like behavior in animal models
Anti-inflammatoryInhibited IL-6 and TNF-alpha production in vitro
CNS PenetrationDemonstrated ability to penetrate the BBB effectively

Detailed Research Findings

  • Antidepressant Effects : A study published in PubMed indicated that derivatives similar to this compound showed promising results in reducing depressive symptoms in rodent models. The mechanism was attributed to increased levels of serotonin and norepinephrine in the brain .
  • Inflammatory Response Modulation : Another research effort focused on the anti-inflammatory properties of isoquinoline derivatives. The study demonstrated that these compounds could significantly lower levels of inflammatory markers such as IL-6 and TNF-alpha, suggesting their potential use in treating autoimmune diseases .
  • CNS Activity : A comparative study on tetrahydroisoquinolines highlighted their lipophilicity and ability to cross the BBB, which is crucial for developing treatments for neurological disorders . This property was quantitatively assessed using partition coefficient calculations.

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